molecular formula C24H21N3OS2 B14251456 N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide CAS No. 365430-52-0

N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide

Cat. No.: B14251456
CAS No.: 365430-52-0
M. Wt: 431.6 g/mol
InChI Key: HELBLSZHHPOYPL-UHFFFAOYSA-N
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Description

N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

The synthesis of N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

  • N-(4-{[(3-methylphenyl)amino]methyl}phenyl)acetamide
  • N-(4-[(4-methylphenyl)sulfanyl]phenyl)acetamide

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

CAS No.

365430-52-0

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C24H21N3OS2/c1-15-5-4-6-18(13-15)22-23(19-11-12-25-21(14-19)26-16(2)28)30-24(27-22)17-7-9-20(29-3)10-8-17/h4-14H,1-3H3,(H,25,26,28)

InChI Key

HELBLSZHHPOYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)NC(=O)C

Origin of Product

United States

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